Methyl 3-(1-benzothien-3-yl)benzoate
Description
Methyl 3-(1-benzothien-3-yl)benzoate is a benzoate ester derivative featuring a benzothiophene substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of benzoic acid with the electron-rich, planar benzothiophene moiety, conferring unique physicochemical and electronic properties. Characterization of such compounds often employs spectroscopic techniques (NMR, IR, GC-MS), X-ray crystallography, and elemental analysis, as demonstrated in the synthesis of structurally related N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Properties
CAS No. |
24251-07-8 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
methyl 3-(1-benzothiophen-3-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-6-4-5-11(9-12)14-10-19-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
PUEQIAYMFXDVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzothien-3-yl)benzoate typically involves the esterification of 3-(1-benzothien-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzothien-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(1-benzothien-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzothien-3-yl)benzoate involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 3-(1-benzothien-3-yl)benzoate belongs to the broader class of benzoate esters, which vary in substituents and functional groups. Key structural analogs include:
| Compound Name | Substituent at 3-Position | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| Methyl 3-methylbenzoate | Methyl group | Ester, alkyl substituent | C₉H₁₀O₂ |
| Ethyl benzoate | Hydrogen (unsubstituted) | Ester | C₉H₁₀O₂ |
| Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | 5-Methyl-1,2,4-oxadiazole | Ester, heterocyclic ring | C₁₁H₁₁N₂O₃ |
| Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride | 1-Amino-3-hydroxypropyl | Ester, amino alcohol, HCl salt | C₁₁H₁₆ClNO₃ |
| This compound (Target) | Benzothiophene | Ester, sulfur-containing heterocycle | C₁₅H₁₂O₂S |
Key Observations :
- Amino alcohol derivatives (e.g., Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride) exhibit polar, hydrophilic functionalities, contrasting with the hydrophobic benzothiophene group .
Physicochemical Properties
While direct data for the target compound is unavailable, comparisons can be inferred from structurally related benzoates:
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
